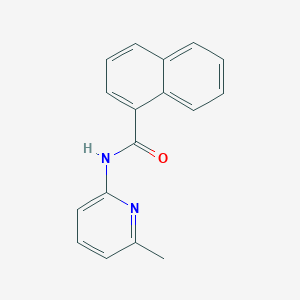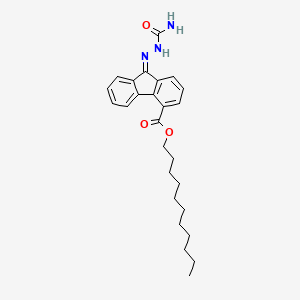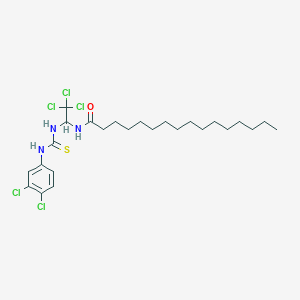
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide is an organic compound that features a naphthalene ring system linked to a pyridine ring via a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 6-methyl-2-aminopyridine with naphthalene-1-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as pivaloyl chloride in a solvent like dry benzene . The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(6-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide is unique due to the presence of both a naphthalene ring and a pyridine ring, which can confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-12-6-4-11-16(18-12)19-17(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,18,19,20) |
Clave InChI |
YWBQGTAROKCSLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)

![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980963.png)

![3-{(5Z)-5-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11980970.png)
![2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B11980975.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981004.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11981006.png)
